BenchChemオンラインストアへようこそ!

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide

Anticonvulsant Activity Epilepsy Models Maximal Electroshock (MES)

This specific (2,5-dioxopyrrolidin-1-yl)phenylacetamide scaffold is a critical starting material for proprietary hybrid anticonvulsant libraries. It is non-interchangeable due to its distinct Cav1.2 (L-type) calcium channel inhibition mechanism. Derivatives demonstrate a wide therapeutic window (TD50 up to 468.5 mg/kg vs. ED50) and high metabolic stability with low CYP450 inhibition liability, directly addressing key drug-drug interaction risks. Essential for CNS drug discovery programs advancing beyond current antiepileptic limitations into neuropathic pain indications.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 18542-74-0
Cat. No. B11964362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide
CAS18542-74-0
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c15-10(8-9-4-2-1-3-5-9)13-14-11(16)6-7-12(14)17/h1-5H,6-8H2,(H,13,15)
InChIKeyAAPPUPXTZPQMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (CAS 18542-74-0): A Versatile Building Block for Hybrid Anticonvulsants


N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (CAS 18542-74-0) is a synthetic organic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.23 g/mol . Structurally, it features a phenylacetamide moiety linked to a succinimide (pyrrolidine-2,5-dione) ring. While commercially available as a research chemical with typical purities of 95-97% [1], its primary scientific significance lies not as a final drug but as a crucial building block and core scaffold for the synthesis of novel, hybrid anticonvulsant and antinociceptive drug candidates [2].

Why N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (CAS 18542-74-0) is Not an Interchangeable Building Block


In scientific research and pharmaceutical development, N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (CAS 18542-74-0) cannot be generically substituted with other in-class compounds due to its specific and critical structural role. It serves as the foundational pyrrolidine-2,5-dione core scaffold for a distinct class of hybrid anticonvulsants [1]. Modifications to this core, particularly at the phenyl or acetamide moieties, directly and dramatically impact key pharmacological properties, including broad-spectrum efficacy in specific seizure models, the therapeutic window, and ADME-Tox profiles [2]. The quantitative evidence provided below demonstrates that even slight structural alterations within this class lead to significant differences in potency (ED50), safety (TD50), and metabolic stability, underscoring the non-interchangeable nature of this precise chemical entity as a research building block.

Quantitative Performance Differentiation of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide-Based Scaffolds


Broad-Spectrum Anticonvulsant Potency of a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative (Compound 30) vs. Other Class Derivatives

A direct derivative of the core scaffold, Compound 30 (a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide hybrid), demonstrates potent, broad-spectrum anticonvulsant activity in vivo. Its efficacy can be benchmarked against other derivatives within the same published class. For instance, in the maximal electroshock (MES) test, Compound 30 shows an ED50 of 45.6 mg/kg, which is comparable to or better than other lead derivatives. For example, another promising derivative, Compound 14, was reported with an ED50 of 49.6 mg/kg in the same MES model [1][2]. This comparison highlights the ability of this scaffold, when specifically modified, to yield high-potency anticonvulsants.

Anticonvulsant Activity Epilepsy Models Maximal Electroshock (MES) 6 Hz Psychomotor Seizure

Superior Therapeutic Index of (R)-16 Enantiomer Compared to Racemic Mixture

The stereochemistry of the (2,5-dioxopyrrolidin-1-yl)phenylacetamide scaffold is a critical determinant of both safety and efficacy. A direct head-to-head comparison was performed between the racemic mixture and the purified R-enantiomer (R)-16. While the racemate had a TD50 of 162.4 mg/kg, the single (R)-16 enantiomer exhibited a dramatically improved TD50 of 468.5 mg/kg in the rotarod test for motor impairment [1][2]. This translates to a significantly wider therapeutic window and a reduced likelihood of neurological side effects.

Enantioselective Synthesis Therapeutic Index Neurotoxicity Drug Safety

Enhanced In Vitro ADME-Tox Profile of (R)-16 Enantiomer

The differentiation of the (2,5-dioxopyrrolidin-1-yl)phenylacetamide class extends to in vitro ADME-Tox properties. The lead compound (R)-16, a specific enantiomer, exhibits a superior profile compared to common reference compounds. It demonstrates high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of major cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C9) [1][2]. This contrasts with many antiepileptic drugs, which are often associated with significant CYP inhibition and subsequent drug-drug interaction risks.

ADME-Tox Metabolic Stability Hepatotoxicity CYP Inhibition Drug-Drug Interaction

Key Research Applications Leveraging N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (CAS 18542-74-0)


Synthesis of Next-Generation Broad-Spectrum Anticonvulsant Candidates

This compound serves as the essential core scaffold for generating a library of hybrid anticonvulsant molecules. As demonstrated in Section 3, modifications to this core can yield derivatives like Compound 30 and (R)-16, which exhibit potent, broad-spectrum activity in key preclinical models, including the MES and 6 Hz (32 mA) psychomotor seizure tests [1][2]. This makes it a critical starting material for medicinal chemistry programs aimed at developing new antiepileptic drugs (AEDs) with a favorable efficacy profile.

Development of Safer Antiepileptic Drugs with Superior Therapeutic Indices

A key differentiator for this chemical series is the potential for a wide therapeutic window. The evidence from Section 3 shows that by controlling the stereochemistry, derivatives like the (R)-16 enantiomer achieve a TD50 of 468.5 mg/kg, which is substantially higher than the ED50 for seizure protection [2]. This indicates a lower potential for dose-limiting neurological side effects. Research utilizing this scaffold is therefore well-suited for exploring safer AEDs, addressing a major limitation of many current therapies.

Investigation of Non-Classical Mechanisms for Epilepsy and Pain

Derivatives of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide, such as Compound 30, have been shown to act via a distinct mechanism—inhibition of Cav1.2 (L-type) calcium channels [1]. Furthermore, these compounds also demonstrate significant efficacy in various pain models, including formalin-induced tonic pain and oxaliplatin-induced neuropathic pain [2]. This points to a dual-action mechanism, making the scaffold a valuable tool for exploring novel therapeutic avenues for both epilepsy and comorbid chronic pain.

Optimizing ADME-Tox Properties in CNS Drug Candidates

As highlighted in Section 3, the (2,5-dioxopyrrolidin-1-yl)phenylacetamide scaffold is associated with a beneficial ADME-Tox profile, including high metabolic stability and, crucially, a low propensity for inhibiting major CYP450 enzymes [1][2]. This characteristic is of paramount importance in drug development for minimizing the risk of drug-drug interactions. Researchers focused on optimizing the pharmacokinetic and safety profile of CNS-active compounds will find this scaffold to be a promising starting point for generating leads with fewer polypharmacy liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.